molecular formula C12H16INO2 B14835648 3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine

3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine

Cat. No.: B14835648
M. Wt: 333.16 g/mol
InChI Key: QENPGFUHOGNESN-UHFFFAOYSA-N
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Description

3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol It is a pyridine derivative that features tert-butoxy and cyclopropoxy substituents at the 3 and 5 positions, respectively, and an iodine atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of 3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-iodopyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in halogen bonding and other interactions. These properties make the compound useful in various chemical and biological studies .

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

5-cyclopropyloxy-2-iodo-3-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-10-6-9(7-14-11(10)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

QENPGFUHOGNESN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)I

Origin of Product

United States

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